2,2,2-Trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride

Description

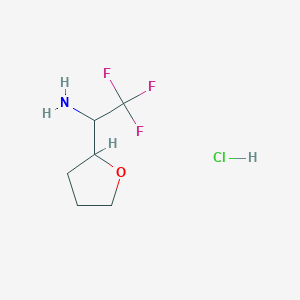

2,2,2-Trifluoro-1-(oxolan-2-yl)ethanamine hydrochloride (CAS: 1447607-32-0) is a fluorinated amine hydrochloride derivative with the molecular formula C₆H₁₁ClF₃NO and a molecular weight of 205.61 g/mol . Structurally, it features a trifluoroethylamine backbone linked to a tetrahydrofuran (oxolane) ring at the 3-position (oxolan-3-yl), distinguishing it from simpler aryl-substituted analogs. Its synthesis typically involves nucleophilic substitution or catalytic reduction of precursor amides .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-2-1-3-11-4;/h4-5H,1-3,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMRBFTXWCXXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375274-05-6 | |

| Record name | 2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride typically involves the following steps:

Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Amination: The ethanamine moiety can be introduced through nucleophilic substitution reactions using amine precursors.

Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

2,2,2-Trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used in studies investigating the effects of trifluoromethyl groups on biological activity.

Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trif

Biological Activity

2,2,2-Trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride is a fluorinated organic compound that exhibits significant biological activity. Its unique trifluoromethyl group and oxolane structure contribute to its potential applications in medicinal chemistry, particularly as a building block for pharmaceuticals targeting the central nervous system (CNS).

- Chemical Formula : CHClFNO

- Molecular Weight : 191.58 g/mol

- CAS Number : 2089671-41-8

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

-

Inhibition of Acetylcholinesterase (AChE) :

- A study indicated that fluorinated compounds similar to 2,2,2-Trifluoro-1-(oxolan-2-yl)ethanamine can act as potent inhibitors of AChE. The slow-binding inhibition kinetics observed suggests that these compounds may form stable complexes with the enzyme, leading to prolonged pharmacological effects .

-

Neuroprotective Effects :

- Initial findings suggest potential neuroprotective properties against neurodegenerative diseases. Compounds with similar structures have shown promise in modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.

-

Antimicrobial Activity :

- Some derivatives of trifluoromethylated amines have demonstrated antimicrobial properties, indicating that this compound may also possess similar characteristics.

Case Studies

Several studies have investigated the biological implications of this compound:

Case Study 1: Inhibition Kinetics of AChE

A detailed kinetic analysis was performed on human recombinant AChE using various concentrations of the substrate acetylthiocholine (ATC). The study revealed that the compound exhibits competitive inhibition with a slow onset, establishing equilibrium within approximately 40 minutes .

Case Study 2: Neuroprotective Assays

In vitro assays using neuronal cell lines treated with the compound showed reduced apoptosis rates under oxidative stress conditions. These findings suggest a protective effect against neuronal damage .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of trifluoroethylamine hydrochlorides , differing primarily in the substituent attached to the amine-bearing carbon. Key structural analogs include:

Physicochemical Properties

- Solubility: The oxolan-3-yl substituent in the target compound likely enhances aqueous solubility compared to purely aromatic analogs (e.g., 3-fluorophenyl or trifluoromethylphenyl derivatives) due to the oxygen atom’s polarity. For example, 4-methoxyphenyl analogs exhibit moderate solubility in methanol and DMSO .

- Lipophilicity : The trifluoromethyl group in analogs like CAS 1391469-75-2 increases logP values, favoring blood-brain barrier penetration, whereas the oxolane ring in the target compound balances lipophilicity with polar surface area .

Pharmacological and Biochemical Interactions

- The oxolane ring in the target compound may mimic such interactions.

- Chiral Specificity : Enantiomers like (R)-2,2,2-Trifluoro-1-(4-chloro-phenyl)-ethylamine hydrochloride (CAS 1213074-03-3) demonstrate stereoselective activity in receptor binding, suggesting the target compound’s oxolane stereochemistry could influence efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.